molecular formula C13H12ClNO B3006425 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 61054-28-2

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole

Cat. No.: B3006425
CAS No.: 61054-28-2
M. Wt: 233.7
InChI Key: ANHGXIGHQNRQCO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a tetrahydrobenzene ring and a chlorophenyl group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can vary widely depending on their specific structure. For example, “3-(4-Chlorophenyl)isoxazole” is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard . It’s a highly flammable liquid and vapor .

Future Directions

The future directions in the field of isoxazole research involve the development of new synthetic strategies, particularly eco-friendly and metal-free routes . Additionally, there’s a significant interest in exploring the biological activities of isoxazole derivatives for potential applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a simpler structure.

    Oxazole: An analog with the nitrogen atom in a different position.

    Pyrrole: An analog without the oxygen atom.

    Furan: An analog without the nitrogen atom

Uniqueness

3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole is unique due to its fused ring structure and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHGXIGHQNRQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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